Nintedanib

Kinase Profiling IC50 Comparison Angiogenesis

Nintedanib free base (CAS 928326-83-4) is the rational starting material for developing novel salt forms, co-crystals, and polymorphs with enhanced stability and bioavailability. Its potent FGFR inhibition (IC50 37–108 nM) provides superior pathway coverage over Sunitinib for tumor angiogenesis, stromal interaction, and fibrotic disease research. This compound is critical for probing RET inhibitor resistance mechanisms, including the G810A gatekeeper mutation. Select the free base for comprehensive VEGFR/PDGFR/FGFR target engagement and IP generation around new solid-state forms.

Molecular Formula C31H33N5O4
Molecular Weight 539.6 g/mol
CAS No. 928326-83-4
Cat. No. B1663095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNintedanib
CAS928326-83-4
Synonyms(Z)-​methyl 3-​(((4-​(N-​methyl-​2-​(4-​methylpiperazin-​1-​ yl)acetamido)phenyl)amino)(phenyl)methylene)-​2-​oxoindoline-​6-​ carboxylate
Molecular FormulaC31H33N5O4
Molecular Weight539.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O
InChIInChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3
InChIKeyCPMDPSXJELVGJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solidPurity:≥95%
Solubility>20mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Nintedanib (CAS 928326-83-4): Triple Angiokinase Inhibitor for Procurement and Research Applications


Nintedanib (CAS 928326-83-4), also known as BIBF 1120, is a small-molecule tyrosine kinase inhibitor primarily targeting vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs). It exhibits potent inhibitory activity against VEGFR1/2/3, FGFR1/2/3, and PDGFRα/β in cell-free assays, with IC50 values in the low nanomolar range . Nintedanib is an oral ATP-competitive inhibitor, and it is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain cancers [1].

Why Nintedanib (CAS 928326-83-4) Cannot Be Interchanged with Close Analogs or Generics


While Nintedanib (free base, CAS 928326-83-4) shares a similar target profile with other multi-kinase inhibitors, generic substitution is not straightforward. The specific salt form (e.g., Nintedanib Esylate, CAS 656247-17-5) and crystal polymorph directly impact solubility, bioavailability, and stability, which are critical for both research reproducibility and clinical formulation [1]. Furthermore, differences in kinase selectivity and off-target effects between Nintedanib and its analogs (e.g., Sunitinib, Sorafenib, Pazopanib) lead to distinct efficacy and safety profiles, making them non-interchangeable in experimental and therapeutic contexts [2].

Quantitative Differentiation of Nintedanib (CAS 928326-83-4) from Key Comparators


Nintedanib Exhibits Broader Kinase Inhibition Profile and Higher Potency than Sunitinib

Nintedanib demonstrates a distinct and broader kinase inhibition profile compared to Sunitinib. While both inhibit VEGFR2 and PDGFRβ, Nintedanib is significantly more potent against VEGFR2 (IC50 13 nM vs. 80 nM for Sunitinib) and also inhibits FGFR1/2/3 with IC50 values of 69/37/108 nM, a target family not effectively covered by Sunitinib . This broader inhibition of FGFRs, in addition to VEGFRs and PDGFRs, is a key differentiator for applications requiring modulation of fibroblast activity and angiogenesis [1].

Kinase Profiling IC50 Comparison Angiogenesis

Nintedanib Shows Comparable Efficacy to Sorafenib in HCC but with Improved Tolerability

In a Phase I/II randomized study comparing Nintedanib (200 mg bid) to Sorafenib (400 mg bid) in Asian patients with advanced hepatocellular carcinoma (HCC), Nintedanib demonstrated numerically similar efficacy. The median time to progression (TTP) was 2.8 months for Nintedanib versus 3.7 months for Sorafenib (HR = 1.21, 95% CI 0.73-2.01), and median overall survival (OS) was 10.2 months versus 10.7 months (HR = 0.94, 95% CI 0.59-1.49) [1]. A similar European study reported TTP of 5.5 months for Nintedanib vs. 4.6 months for Sorafenib (HR = 1.44, 95% CI 0.81–2.57) and OS of 11.9 vs. 11.4 months (HR = 0.88, 95% CI 0.52–1.47) [2]. Importantly, Nintedanib exhibited a more favorable safety profile, with fewer patients experiencing drug-related adverse events (87.1% vs. 96.8%) and grade ≥3 AEs (67.7% vs. 90.3%) [2].

Hepatocellular Carcinoma Phase II Trial Safety Profile

Nintedanib Demonstrates Superior Early Lung Function Preservation Compared to Pirfenidone in IPF

In a real-world, long-term study of IPF patients, Nintedanib treatment resulted in significantly better preservation of lung function at two years compared to Pirfenidone. Specifically, forced vital capacity (FVC) and forced expiratory volume in one second (FEV1) were significantly higher in the Nintedanib group [1]. A meta-analysis of real-world data showed a 12-month decline in percent predicted FVC (%FVC) of -1.43% for Nintedanib and -0.75% for Pirfenidone, indicating both drugs slow disease progression, with a slight edge for Pirfenidone in this specific metric [2]. However, mortality outcomes differ: a five-year follow-up study found significantly lower mortality in the Nintedanib group (17.5%) compared to the Pirfenidone group (53.4%) in patients with milder disease, while Pirfenidone may prolong survival in severe disease [1].

Idiopathic Pulmonary Fibrosis Real-World Evidence Lung Function

Nintedanib Free Base Offers Distinct Solid-State and Solubility Properties Compared to Its Esylate Salt

Nintedanib (free base, CAS 928326-83-4) and Nintedanib Esylate (CAS 656247-17-5) are not directly interchangeable in all research and development contexts due to differences in physicochemical properties. The free base exhibits distinct solubility characteristics in organic solvents and water compared to the esylate salt. For instance, a partly crystalline form of Nintedanib ethanesulphonate has been found to have better solubility in various organic solvents and water than the hemihydrate form of Nintedanib ethanesulphonate [1]. Furthermore, the A-type crystal of Nintedanib diethanesulfonate is described as non-hygroscopic and difficult to degrade, which is critical for pharmaceutical manufacturing and long-term storage [2]. These differences in solid-state properties can impact formulation, bioavailability, and stability in preclinical studies.

Formulation Solubility Polymorphism

Nintedanib Overcomes Vandetanib Resistance in RET G810A Mutant via Enhanced Binding Affinity

Nintedanib demonstrates efficacy against the Vandetanib-resistant RET G810A mutant, a clinically relevant resistance mechanism in thyroid and non-small cell lung cancers. Molecular dynamics simulations and binding free energy calculations suggest that Nintedanib has a higher affinity for the RET G810A mutant compared to Vandetanib, accounting for its superior inhibitory effect [1]. This differential activity is attributed to the distinct binding interactions and conformational dynamics induced by Nintedanib on the mutant kinase, providing a mechanistic basis for its use in overcoming acquired resistance to other RET inhibitors [1].

Drug Resistance RET Kinase Molecular Dynamics

Optimal Application Scenarios for Nintedanib (CAS 928326-83-4) Based on Quantitative Evidence


Idiopathic Pulmonary Fibrosis (IPF) Preclinical Models Requiring Early Lung Function Preservation

In animal models of pulmonary fibrosis, where the primary goal is to assess early intervention on lung function decline, Nintedanib (CAS 928326-83-4) is a preferred tool compound. Evidence from human studies shows significantly better preservation of FVC and FEV1 at two years compared to Pirfenidone [1]. This suggests Nintedanib may provide a stronger signal in short-term preclinical studies aimed at preserving lung architecture and function, making it a rational choice for evaluating novel combination therapies or validating disease-modifying effects in fibrosis models [1].

Angiogenesis and Fibroblast Biology Studies Requiring Multi-Kinase Inhibition

For experimental systems where concurrent inhibition of VEGFR, PDGFR, and FGFR signaling is required, Nintedanib is a superior choice over more selective inhibitors like Sunitinib. Its potent inhibition of FGFRs (IC50 37-108 nM) is a key differentiator . This profile is particularly relevant for research on tumor angiogenesis, stromal interactions, and fibrotic diseases where fibroblast activation and matrix deposition are driven by FGFR signaling, ensuring comprehensive pathway coverage in vitro and in vivo .

Formulation and Solid-State Chemistry Development

The free base form of Nintedanib (CAS 928326-83-4) is the preferred starting material for developing novel formulations, co-crystals, or alternative salt forms due to its distinct solubility profile and solid-state properties. Patented crystal forms, such as the non-hygroscopic A-type crystal of Nintedanib diethanesulfonate, demonstrate enhanced stability and manufacturability [2]. Researchers and formulation scientists should select CAS 928326-83-4 for generating intellectual property around new polymorphs, improving bioavailability, or creating specialized drug delivery systems for both preclinical and clinical applications [2].

Investigating Resistance Mechanisms in RET-Driven Cancers

Nintedanib serves as a critical tool compound for studying acquired resistance to RET inhibitors, particularly the clinically relevant G810A gatekeeper mutation. Its demonstrated ability to overcome Vandetanib resistance by exhibiting higher binding affinity for the mutant kinase makes it invaluable for dissecting resistance mechanisms and validating novel therapeutic strategies [3]. Researchers can use Nintedanib to probe the structural and energetic basis for differential inhibitor binding, guiding the rational design of next-generation RET TKIs with improved resistance profiles [3].

Technical Documentation Hub

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